2,4,6-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
2,4,6-Trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with three methyl groups at the 2, 4, and 6 positions. The sulfonamide nitrogen is linked to a 3-(thiazolo[5,4-b]pyridin-2-yl)phenyl moiety, creating a hybrid structure combining aromatic and heterocyclic elements.
The thiazolo[5,4-b]pyridine scaffold is notable for its role in kinase inhibition, particularly targeting c-KIT (), while the benzenesulfonamide group is associated with modulating physicochemical properties and binding interactions in enzyme pockets .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-10-14(2)19(15(3)11-13)28(25,26)24-17-7-4-6-16(12-17)20-23-18-8-5-9-22-21(18)27-20/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQIDUPVNXIGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets. Some representatives of this class have been reported as histamine H3 receptor antagonists.
Mode of Action
It’s known that the electron-deficient aryl group in similar compounds can result in a more acidic sulfonamide nh proton, enabling a stronger charged interaction with certain targets, such as lys802 in pi3kα.
Biochemical Analysis
Cellular Effects
Thiazolo[4,5-b]pyridines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazolo[4,5-b]pyridines have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on related thiazolo[4,5-b]pyridines suggest that these compounds may have long-term effects on cellular function.
Biological Activity
2,4,6-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex heterocyclic compound notable for its structural features and potential biological activities. This compound is characterized by a thiazolo[5,4-b]pyridine core linked to a benzenesulfonamide moiety, which enhances its pharmacological properties. The molecular formula is , with a molecular weight of approximately 409.5 g/mol .
Anticancer Properties
The thiazolo[5,4-b]pyridine structure is known for its diverse biological activities, particularly in cancer treatment. Research indicates that this compound exhibits significant inhibition of phosphoinositide 3-kinase (PI3K), an enzyme critical for cell growth and survival pathways. The compound selectively targets PI3K isoforms α and δ, showing nanomolar IC values that indicate high potency .
Table 1: Inhibition Potency of this compound on PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
|---|---|
| PI3Kα | 3.6 |
| PI3Kβ | 53 |
| PI3Kδ | 2.5 |
This selectivity is crucial for minimizing side effects in therapeutic applications targeting cancer and inflammatory diseases .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and pathways involved in inflammation . The sulfonamide group contributes to the compound's ability to interact with various biological targets, enhancing its therapeutic potential.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of PI3K signaling pathways. By disrupting these pathways, the compound can induce apoptosis in cancer cells and influence cell cycle regulation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to the thiazolo[5,4-b]pyridine structure:
- Antiviral Activity : A related study highlighted that certain thiazolo derivatives exhibited antiviral properties by inhibiting specific viral enzymes . This suggests potential applications in infectious disease treatment.
- Antibacterial and Antifungal Activities : Compounds with similar structures have shown promising antibacterial and antifungal activities in vitro compared to standard treatments like fluconazole and streptomycin .
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful control of reaction conditions to achieve high yields and purity .
Table 2: Summary of Synthesis Steps
| Step | Description |
|---|---|
| Step 1 | Reaction of an amino compound with an aromatic aldehyde |
| Step 2 | Addition of malononitrile/ethyl cyanoacetate |
| Step 3 | Use of organocatalysts in a solvent mixture |
Comparison with Similar Compounds
N-(3-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)-1-Naphthamide (Compound 4, )
- Structural Difference : Replaces the benzenesulfonamide group with a 1-naphthamide moiety.
2,4,6-Trimethyl-N-[3-(Trifluoromethyl)Phenyl]Benzenesulfonamide (m-3M3FBS, )
- Structural Difference : Substitutes the thiazolo[5,4-b]pyridine-phenyl group with a 3-(trifluoromethyl)phenyl group.
- Functional Impact : m-3M3FBS enhances calcium influx in vascular smooth muscle cells via phospholipase C activation, a mechanism distinct from kinase inhibition . This underscores the role of the thiazolo[5,4-b]pyridine moiety in conferring kinase-targeting specificity.
Functional Analogues: Thiazolo[5,4-b]Pyridine Derivatives as c-KIT Inhibitors ()
evaluates thiazolo[5,4-b]pyridine derivatives with varying R1 substituents for c-KIT inhibition. Key findings:
Key Observations :
- Critical Substituents : The 3-(trifluoromethyl)phenyl group in 6h enhances binding via hydrophobic interactions, while the benzenesulfonamide in the target compound may similarly engage polar or charged residues.
- Linker Importance : Direct amide linkages (as in the target compound) are essential for activity, as methylene or urea insertions abolish inhibition .
Pharmacological and Mechanistic Comparisons
Kinase Inhibition vs. Calcium Modulation
- Target Compound : Likely inhibits kinases (e.g., c-KIT or Tyk2) based on structural similarity to , and 4. In , related compounds modulate STAT3 phosphorylation and Tyk2 activation in immune cells .
- m-3M3FBS : Acts via calcium influx, demonstrating divergent mechanisms despite shared benzenesulfonamide cores .
Cytotoxicity and Assay Methods
- Assay Relevance : Compounds like m-3M3FBS are evaluated using calcium flux assays (), while kinase inhibitors in employ radiometric biochemical assays. The sulforhodamine B (SRB) cytotoxicity assay () is a common tool for anticancer drug screening, though its applicability to the target compound depends on its therapeutic focus .
Q & A
Q. Key Reaction Conditions :
- Temperature : 80–100°C for cross-coupling; room temperature for sulfonamide formation.
- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki reactions .
- Solvents : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .
Yields (30–60%) depend on precise control of these parameters to minimize by-products like dehalogenated intermediates .
How does the sulfonamide group contribute to kinase inhibitory activity?
Basic Mechanism of Action
The sulfonamide group acts as a hydrogen-bond acceptor, anchoring the compound to kinase ATP-binding pockets. For example:
- PI3Kα Inhibition : The sulfonamide forms hydrogen bonds with Lys802 and Val851 in PI3Kα, stabilizing the inactive conformation .
- c-KIT Binding : In thiazolo[5,4-b]pyridine derivatives, sulfonamide substituents improve selectivity by occupying hydrophobic subpockets (e.g., 3-trifluoromethylphenyl in 6h achieves IC₅₀ = 9.87 µM) .
Methodological Insight :
Validate interactions via:
- Enzymatic Assays : Radiometric kinase assays measuring IC₅₀ values (e.g., 3.6 nM for compound 19a in PI3Kα) .
- Mutagenesis Studies : Replace key residues (e.g., Lys802Ala) to confirm binding dependencies .
What methodologies resolve contradictions in structure-activity relationship (SAR) data for thiazolo[5,4-b]pyridine derivatives?
Advanced Data Analysis
Contradictions often arise from substituent effects. For example:
Q. Resolution Strategies :
Free Energy Calculations : Compare binding affinities (ΔG) of substituents using molecular dynamics.
Crystallography : Resolve co-crystal structures to visualize steric clashes or unfavorable interactions .
Meta-Analysis : Pool SAR data from analogs (e.g., 5-chlorothiophene-2-sulfonamide in 19c improves IC₅₀ by 10x) .
How can molecular docking predict binding modes of this compound with PI3Kα?
Q. Advanced Computational Design
Docking Workflow :
- Protein Preparation : Retrieve PI3Kα structure (PDB: 4L23), optimize protonation states.
- Grid Generation : Focus on the ATP-binding site (coordinates: x=30.5, y=45.2, z=15.8).
- Pose Scoring : Use Glide SP/XP scoring to rank ligand poses .
Validation :
- Compare predicted poses with experimental data (e.g., 19a’s thiazolo-pyridine core forms π-π stacking with Trp760) .
- Perform MD simulations (50 ns) to assess binding stability.
How do substitution patterns on the thiazolo[5,4-b]pyridine core affect enzymatic inhibition?
Q. Advanced SAR Insights
Key Finding : Electron-withdrawing groups (e.g., -CF₃) enhance hydrophobic interactions, while bulky groups reduce accessibility to active sites .
What are best practices for characterizing purity and structural integrity?
Q. Basic Characterization
NMR Spectroscopy :
- ¹H NMR : Confirm methyl group integration (δ 2.1–2.4 ppm for 2,4,6-trimethyl) .
- ¹³C NMR : Identify sulfonamide carbonyl (δ 165–170 ppm) .
Mass Spectrometry : HRMS to verify molecular ion (e.g., [M+H]⁺ = 453.43 for C₂₀H₁₈N₂O₂S₂) .
HPLC : Purity >95% using C18 column (ACN/H₂O gradient) .
How to address discrepancies between in vitro and cellular activity data?
Q. Advanced Experimental Design
Membrane Permeability : Assess via PAMPA assay; modify logP (e.g., add morpholine for solubility) .
Off-Target Effects : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific binding .
Metabolic Stability : Incubate with liver microsomes; introduce deuterium to block metabolic hotspots .
What strategies optimize pharmacokinetic properties for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
